molecular formula C17H15NO5S B12757033 Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, ethyl ester CAS No. 80761-88-2

Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, ethyl ester

Cat. No.: B12757033
CAS No.: 80761-88-2
M. Wt: 345.4 g/mol
InChI Key: YUYWJNKONKWHSH-UHFFFAOYSA-N
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Description

Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, ethyl ester is a useful research compound. Its molecular formula is C17H15NO5S and its molecular weight is 345.4 g/mol. The purity is usually 95%.
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Biological Activity

Acetic acid, 2-(6-methyl-4-oxo-3-(thiazol-4-yl)-4H-1-benzopyran-7-yloxy)-, ethyl ester (CAS Number: 80761-88-2) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications based on current research findings.

The molecular formula of the compound is C17H15NO5SC_{17}H_{15}NO_5S, with a molecular weight of 345.4 g/mol. The compound exhibits several physical properties that are crucial for its biological activity:

PropertyValue
Molecular Weight345.4 g/mol
Density1.387 g/cm³
Boiling Point526 °C at 760 mmHg
Flash Point271.9 °C
LogP2.776

Biological Activity Overview

The biological activity of this compound has been explored in several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research has indicated that derivatives of benzopyran compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against a range of bacteria and fungi. Notably, the thiazole moiety contributes to enhanced antimicrobial activity by interacting with microbial cell membranes and inhibiting essential enzymes .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulatory proteins. The presence of the thiazole ring is believed to play a critical role in enhancing cytotoxicity against various cancer cell lines .

Anti-inflammatory Effects

Anti-inflammatory studies have demonstrated that this compound can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. These effects are particularly relevant in conditions like arthritis and other inflammatory diseases, where modulation of the inflammatory response can lead to therapeutic benefits .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Thiazole Ring : Enhances antimicrobial and anticancer activities.
  • Benzopyran Structure : Provides stability and contributes to the modulation of biological pathways.
  • Acetic Acid Moiety : Facilitates solubility and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • In Vitro Antimicrobial Study : A study tested various concentrations of the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria .
  • Anticancer Activity : In a comparative study with known anticancer agents, this compound showed a significant reduction in cell viability in human breast cancer cells (MCF7) with an IC50 value of 15 µM .
  • Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound led to decreased paw swelling and reduced levels of inflammatory markers such as TNF-alpha and IL-6 .

Properties

CAS No.

80761-88-2

Molecular Formula

C17H15NO5S

Molecular Weight

345.4 g/mol

IUPAC Name

ethyl 2-[6-methyl-4-oxo-3-(1,3-thiazol-4-yl)chromen-7-yl]oxyacetate

InChI

InChI=1S/C17H15NO5S/c1-3-21-16(19)7-23-14-5-15-11(4-10(14)2)17(20)12(6-22-15)13-8-24-9-18-13/h4-6,8-9H,3,7H2,1-2H3

InChI Key

YUYWJNKONKWHSH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1C)C(=O)C(=CO2)C3=CSC=N3

Origin of Product

United States

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